molecular formula C32H33F3N8O2 B611858 Xmu-MP-2 CAS No. 2031152-10-8

Xmu-MP-2

Cat. No.: B611858
CAS No.: 2031152-10-8
M. Wt: 618.67
InChI Key: ZGTWRRCZLAOQMY-UHFFFAOYSA-N
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Description

Xmu-MP-2 is a small-molecule kinase inhibitor that has shown significant potential in targeting breast tumor kinase (BRK)-positive breast cancers. It is a potent and selective inhibitor that disrupts the signaling pathways mediated by BRK, thereby reducing the proliferation of BRK-positive breast cancer cells .

Preparation Methods

The synthesis of Xmu-MP-2 involves a high-throughput screening strategy centered around the compound. The synthetic route includes the use of a “targeted cytotoxic” screening platform to identify and optimize small-molecule compounds targeting BRK. The compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of BRK to effectively inhibit its kinase activity .

Chemical Reactions Analysis

Xmu-MP-2 primarily undergoes inhibition reactions where it binds to the ATP-binding pocket of BRK, thereby inhibiting its kinase activity. The major product of this reaction is the inhibition of BRK-mediated signaling pathways, leading to reduced proliferation of BRK-positive breast cancer cells . Common reagents and conditions used in these reactions include the presence of ATP and the specific binding affinity of this compound to the ATP-binding pocket of BRK.

Scientific Research Applications

Xmu-MP-2 has been extensively studied for its applications in cancer research, particularly in the treatment of BRK-positive breast cancers. It has shown significant efficacy in inhibiting the growth of BRK-driven tumors in mouse xenograft models. Additionally, this compound has demonstrated synergistic effects when used in combination with HER2 inhibitors or estrogen receptor inhibitors, enhancing its anticancer activity .

Mechanism of Action

Xmu-MP-2 exerts its effects by acting as an ATP-competitive inhibitor of BRK. It binds to the ATP-binding pocket of BRK, effectively inhibiting its kinase activity. This inhibition disrupts the downstream signaling pathways mediated by BRK, leading to reduced cell proliferation and increased apoptosis in BRK-positive breast cancer cells .

Properties

IUPAC Name

N-[3-[2-[[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33F3N8O2/c1-20-6-7-24(38-30(45)21-4-3-5-23(14-21)32(33,34)35)15-27(20)43-18-22-16-37-31(40-29(22)41(2)19-43)39-25-8-9-28(36-17-25)42-12-10-26(44)11-13-42/h3-9,14-17,26,44H,10-13,18-19H2,1-2H3,(H,38,45)(H,37,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTWRRCZLAOQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CN=C(C=C5)N6CCC(CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33F3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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